molecular formula C15H18O4 B1345385 trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-73-9

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1345385
M. Wt: 262.3 g/mol
InChI Key: YARDQVUNMXKFIK-CHWSQXEVSA-N
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Description

The compound trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane, which is a six-membered cyclic alkane. This compound contains a carboxylic acid functional group and a methoxybenzoyl substituent in a trans configuration on the cyclohexane ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids have been prepared through preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid, which could be a method applicable to the synthesis of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid . Additionally, the preparation of t-butylcyclohexanecarboxylic acids from t-butyl-cyclohexanols or by the Koch-Haaf carboxylation indicates a possible synthetic route for the methoxybenzoyl derivative through modifications of these methods .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex due to the presence of different substituents and their stereochemistry. The trans configuration of substituents on the cyclohexane ring is particularly interesting as it can affect the compound's physical and chemical properties. X-ray crystallography, as used in the characterization of co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with hydroxyl benzoic acids, could be employed to determine the precise molecular structure of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives can be influenced by the functional groups attached to the ring. For example, the amine-nitrous acid reaction examined in the study of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives could provide insights into the reactivity of the amino group in similar compounds . Although the compound does not contain an amino group, the presence of the carboxylic acid group could lead to reactions such as esterification or amidation, which are common for carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be inferred from related compounds. The mass spectra of t-butylcyclohexanecarboxylic acids provide information on the fragmentation patterns, which could be relevant for the methoxybenzoyl derivative in terms of its stability and reactivity . The solubility of the compound could also be enhanced through co-crystallization strategies, as demonstrated by the increased solubility of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol in the presence of hydroxyl benzoic acids .

Scientific Research Applications

Synthetic Chemistry and Chemical Analysis

  • Synthesis of Cyclohexane Derivatives : Research into cyclohexane derivatives, including trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid, has revealed methods for their preparation and chemical analysis. These studies provide insights into the mass spectra of cyclohexanecarboxylic acids, highlighting the impact of substituents on their chemical behavior and stability (Bekkum et al., 2010).

  • Characterization of Pyrrolo- and Isoindoloquinazolinones : The application of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid in the synthesis of complex molecules such as pyrrolo- and isoindoloquinazolinones has been detailed. These molecules are important for their potential pharmacological activities and structural complexity (Sohár et al., 2004).

Pharmacology and Drug Development

  • Development of Pharmacologically Active Compounds : The chemical structure of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid has facilitated the creation of compounds with significant pharmacological properties, such as antispasmodic activity. This underscores the role of cyclohexane derivatives in the development of new therapeutic agents (Veer & Oud, 2010).

Molecular Structure and Self-Assembly

  • Investigation of Molecular Structures : Studies have explored the detailed molecular structure of compounds derived from trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid. These investigations not only enhance our understanding of chemical bonding and interactions but also contribute to the development of materials with specific properties (Lee et al., 2007).

properties

IUPAC Name

(1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDQVUNMXKFIK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641359
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-73-9
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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